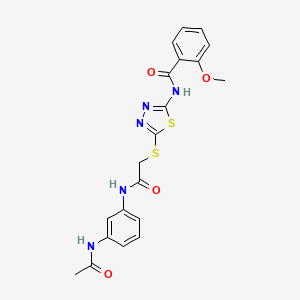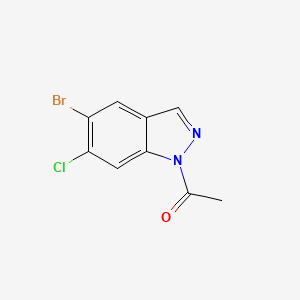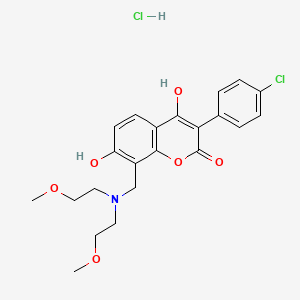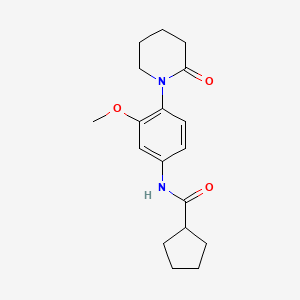![molecular formula C17H19N3O2S B3008987 N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 959492-31-0](/img/structure/B3008987.png)
N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are a class of fused heterocycles that are of considerable interest because of the diverse range of their biological properties . They are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors .
Synthesis Analysis
The synthesis of quinazolinones often involves the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with the benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . The removal of the Boc group in the resulting compound with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide gives the final product .Scientific Research Applications
Organic Synthesis of Natural Products
This compound plays a significant role in the organic synthesis of natural products. Its structure is beneficial in the synthesis of complex molecules that are found in nature and have biological activity. For instance, it can be used in the selective O-benzylation of 2-oxo-1,2-dihydropyridines, which is a key step in the synthesis of various natural compounds .
Biological Active Molecule Production
The compound is used in the production of biologically active molecules. These molecules have applications in medicine, such as antitumor and antiviral agents. The compound’s ability to mimic peptides allows it to generate similar physiological activities, making it valuable in drug design .
Enzyme Inhibition
N-benzyl-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has potential use as an enzyme inhibitor. It can be designed to target specific enzymes like proteases, thrombin, elastase, and caspases, which are involved in various diseases and pathological conditions .
Antimicrobial Applications
Research suggests that derivatives of this compound have shown antimicrobial potential. This opens up possibilities for its use in developing new antimicrobial agents that could be effective against resistant strains of bacteria .
Anti-inflammatory and Analgesic Activities
Some derivatives of the compound have demonstrated anti-inflammatory and analgesic activities. This indicates its potential application in the development of new pain relief medications that could have fewer side effects compared to current drugs .
Anti-HIV Research
The compound’s derivatives have been studied for their potential as anti-HIV agents. Molecular docking studies suggest that these derivatives could be effective in inhibiting the replication of the HIV-1 virus, which is crucial in the fight against AIDS .
Quorum Sensing Inhibition
There is evidence that certain derivatives can inhibit quorum sensing in bacteria like Pseudomonas aeruginosa. This is significant because quorum sensing is critical for bacterial communication and biofilm formation, which are key factors in infection and antibiotic resistance .
Chemical Group Protection
In synthetic chemistry, protecting groups are used to temporarily deactivate reactive sites in a molecule during a chemical reaction. The compound can be used to protect functional groups in a molecule, thereby preventing unwanted reactions and guiding the synthesis to the desired product .
Future Directions
Quinazolinones, including “N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide”, have a wide range of biological activities and are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Therefore, they are expected to continue to be a focus of research in medicinal chemistry .
properties
IUPAC Name |
N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(18-10-12-6-2-1-3-7-12)11-23-16-13-8-4-5-9-14(13)19-17(22)20-16/h1-3,6-7H,4-5,8-11H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPDSIVEIBBZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)
![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)
![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)



![(E)-4-(Dimethylamino)-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-enamide](/img/structure/B3008915.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)




![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)